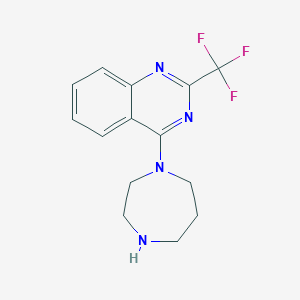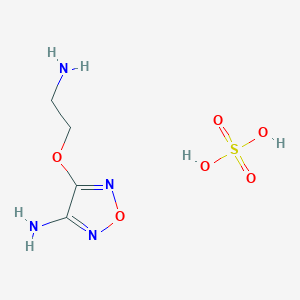
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline
Descripción general
Descripción
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline (4-DTMQ) is a novel quinazoline derivative with a wide range of potential applications in the fields of medicinal chemistry and drug design. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, one carbon atom, and two fluorine atoms. 4-DTMQ has been used in numerous scientific studies and has been found to possess several unique properties that make it a valuable tool for research and development.
Aplicaciones Científicas De Investigación
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline has been used in a variety of scientific studies, including studies of its pharmacological properties, its ability to interact with other molecules, and its potential as an anti-cancer agent. It has been found to possess several unique properties that make it a valuable tool for research and development. For example, 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline has been used to investigate the structure and function of proteins, to study the binding of drugs to their target molecules, and to develop new drugs that target specific molecules in the body. Additionally, 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline has been used to study the interaction between molecules and to design new drugs that target specific molecules in the body.
Mecanismo De Acción
The exact mechanism of action of 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline is not fully understood. However, it is known that the compound binds to certain molecules in the body, such as proteins. This binding can cause changes in the structure and function of the proteins, leading to changes in the activity of the proteins. Additionally, 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline can interact with other molecules in the body, such as hormones, leading to changes in their activity.
Biochemical and Physiological Effects
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline has been found to possess several unique properties that make it a valuable tool for research and development. It has been found to possess anti-inflammatory, antiviral, and anti-cancer properties. Additionally, 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline has been found to interact with certain hormones in the body, leading to changes in their activity. Finally, 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline has been found to interact with certain proteins in the body, leading to changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline in laboratory experiments include its low cost, its availability, and its ability to bind to certain molecules in the body. Additionally, 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline is relatively easy to synthesize and can be scaled up for industrial production. The main limitation of using 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline in laboratory experiments is that the exact mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline. These include further investigations into the exact mechanism of action, the development of new drugs based on 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline, and the development of new methods for synthesizing the compound. Additionally, further studies on the biochemical and physiological effects of 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline could provide valuable insights into its potential applications in the fields of medicinal chemistry and drug design. Finally, further research into the structure and function of proteins that interact with 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline could lead to the development of new drugs that target specific molecules in the body.
Propiedades
IUPAC Name |
4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4/c15-14(16,17)13-19-11-5-2-1-4-10(11)12(20-13)21-8-3-6-18-7-9-21/h1-2,4-5,18H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKQYXUECQYYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169387 | |
| Record name | 4-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline | |
CAS RN |
1190198-38-9 | |
| Record name | 4-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine](/img/structure/B1389476.png)



![C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride](/img/structure/B1389482.png)
![N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline](/img/structure/B1389483.png)
![N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline](/img/structure/B1389485.png)
![2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389486.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1389487.png)
![N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline](/img/structure/B1389488.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389491.png)
![N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389493.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline](/img/structure/B1389495.png)
